Methyl 2-(2,4-dioxothiazolidin-3-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

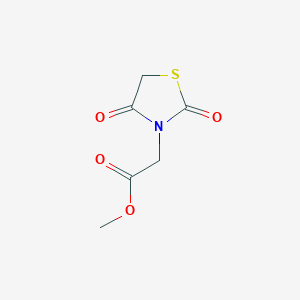

Methyl 2-(2,4-dioxothiazolidin-3-yl)acetate is a chemical compound with the molecular formula C₆H₇NO₄S and a molecular weight of 189.19 g/mol . This compound is part of the thiazolidine-2,4-dione derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Mecanismo De Acción

Target of Action

The primary targets of (2,4-Dioxothiazolidin-3-yl)acetic acid methyl ester are cancer cells, specifically HeLa, HT29, A549, and MCF-7 cell lines . These cell lines represent different types of cancer, including cervical, colorectal, lung, and breast cancer, respectively .

Mode of Action

The compound interacts with its targets by inhibiting the production of pro-inflammatory cytokines as well as the expression of inducible nitric oxide synthase and cell adhesion molecules . This interaction results in a decrease in inflammation and a reduction in the ability of the cancer cells to adhere to each other and to other tissues .

Biochemical Pathways

It is known that the compound’s action involves the inhibition of pro-inflammatory cytokines and cell adhesion molecules . These molecules play crucial roles in various biochemical pathways, including those involved in inflammation and cell adhesion .

Pharmacokinetics

The compound’s drug-likeness has been predicted using the guidelines of lipinski’s rule of five . This rule is a set of criteria used to predict whether a chemical compound would make an effective orally active drug in humans .

Result of Action

The result of the compound’s action is a notable activity against HeLa, HT29, A549, and MCF-7 cell lines . Specifically, the compound exhibited IC50 values of 55, 40, 38, and 50 μM, respectively, against these cell lines . The IC50 value is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function .

Action Environment

The action, efficacy, and stability of (2,4-Dioxothiazolidin-3-yl)acetic acid methyl ester can be influenced by various environmental factors. For instance, the compound’s activity may be affected by the pH, temperature, and presence of other substances in the environment . .

Análisis Bioquímico

Biochemical Properties

Thiazolidine-2,4-dione derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Some thiazolidine-2,4-dione derivatives have been shown to exhibit notable in vitro anticancer activity against various cell lines

Molecular Mechanism

Thiazolidine-2,4-dione derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,4-dioxothiazolidin-3-yl)acetate typically involves the reaction of 2,4-thiazolidinedione with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions for 24 hours . The crude product is then purified through standard procedures such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the availability of starting materials make it feasible for industrial production .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(2,4-dioxothiazolidin-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Methyl 2-(2,4-dioxothiazolidin-3-yl)acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research has shown its potential in developing drugs for treating infections and cancer.

Industry: It is used in the synthesis of various industrial chemicals and materials.

Comparación Con Compuestos Similares

Similar Compounds

Thiazolidine-2,4-dione: A parent compound with similar biological activities.

(Z)-2-(5-arylidene-2,4-dioxothiazolidin-3-yl)acetic acid: A derivative with enhanced antimicrobial and anticancer properties.

Uniqueness

Methyl 2-(2,4-dioxothiazolidin-3-yl)acetate is unique due to its specific structural features that confer distinct biological activities. Its ability to act as a carboxylic acid mimetic improves its metabolic stability and therapeutic profile compared to other similar compounds .

Actividad Biológica

Methyl 2-(2,4-dioxothiazolidin-3-yl)acetate is a compound belonging to the thiazolidinedione family, noted for its diverse biological activities, particularly in the fields of antifungal and anti-inflammatory research. This article explores its biological activity, detailing mechanisms of action, comparative studies with related compounds, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazolidine ring structure with dioxo substituents and a methyl ester functional group. This unique configuration enhances its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry.

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | Structure | Potential antifungal and anti-inflammatory properties |

| Pioglitazone | Thiazolidinedione core | Approved for diabetes treatment; insulin-sensitizing properties |

| Rosiglitazone | Thiazolidinedione core | Similar mechanism; associated with cardiovascular risks |

Antifungal Activity

Research indicates that derivatives of thiazolidinediones, including this compound, exhibit significant antifungal properties. A study highlighted its effectiveness against various fungal strains, including Candida species. The compound demonstrated both fungistatic and fungicidal effects, leading to morphological changes in yeast cell walls. This activity is believed to be linked to alterations in glucose transport mechanisms within fungal cells .

Case Study: Antifungal Efficacy

In a comparative analysis of several thiazolidine derivatives:

- Compound L-173 showed a minimal inhibitory concentration (MIC) of 0.03 µg/mL against C. parapsilosis, outperforming traditional antifungals like fluconazole.

- This compound was also evaluated for its MIC against resistant strains, showcasing promising results that warrant further investigation .

Anti-inflammatory Properties

This compound has been studied for its potential anti-inflammatory effects. Specifically, it acts as an aldose reductase inhibitor, which is implicated in the pathogenesis of inflammation and liver fibrosis. In vivo studies demonstrated that this compound significantly reduced serum alanine aminotransferase levels and improved liver histology in rat models subjected to carbon tetrachloride (CCl₄)-induced liver injury .

The anti-inflammatory activity of this compound is attributed to:

- Inhibition of NF-kB Activation : The compound modulates the NF-kB pathway by reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.

- Oxidative Stress Reduction : It enhances hepatic glutathione levels, thereby mitigating oxidative damage associated with liver injury .

Comparative Biological Activity

A broader review of thiazolidinedione derivatives reveals varying degrees of biological activity based on structural modifications. For instance:

Propiedades

IUPAC Name |

methyl 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4S/c1-11-5(9)2-7-4(8)3-12-6(7)10/h2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHABKSPPFOTBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C(=O)CSC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.